BenchChemオンラインストアへようこそ!

2-(3-benzyl-2,4-dioxothiazolidin-5-yl)-N-(naphthalen-1-yl)acetamide

Structure-Activity Relationship Thiazolidinedione Pi-Stacking

2-(3-Benzyl-2,4-dioxothiazolidin-5-yl)-N-(naphthalen-1-yl)acetamide (CAS 923108-03-6, molecular formula C22H18N2O3S, MW 390.46) belongs to the 2,4-dioxothiazolidine (thiazolidinedione/rhodanine) chemotype, a privileged scaffold extensively explored for anticancer, antimicrobial, antidiabetic, and anti-inflammatory applications. The compound features a 3-benzyl substituent on the thiazolidine nitrogen and an N-(naphthalen-1-yl)acetamide moiety at the C5 position.

Molecular Formula C22H18N2O3S
Molecular Weight 390.46
CAS No. 923108-03-6
Cat. No. B2750028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-benzyl-2,4-dioxothiazolidin-5-yl)-N-(naphthalen-1-yl)acetamide
CAS923108-03-6
Molecular FormulaC22H18N2O3S
Molecular Weight390.46
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=O)C(SC2=O)CC(=O)NC3=CC=CC4=CC=CC=C43
InChIInChI=1S/C22H18N2O3S/c25-20(23-18-12-6-10-16-9-4-5-11-17(16)18)13-19-21(26)24(22(27)28-19)14-15-7-2-1-3-8-15/h1-12,19H,13-14H2,(H,23,25)
InChIKeyGGIOVMKCPWOZLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Benzyl-2,4-dioxothiazolidin-5-yl)-N-(naphthalen-1-yl)acetamide (CAS 923108-03-6): Structural Positioning and Class Identity


2-(3-Benzyl-2,4-dioxothiazolidin-5-yl)-N-(naphthalen-1-yl)acetamide (CAS 923108-03-6, molecular formula C22H18N2O3S, MW 390.46) belongs to the 2,4-dioxothiazolidine (thiazolidinedione/rhodanine) chemotype, a privileged scaffold extensively explored for anticancer, antimicrobial, antidiabetic, and anti-inflammatory applications [1]. The compound features a 3-benzyl substituent on the thiazolidine nitrogen and an N-(naphthalen-1-yl)acetamide moiety at the C5 position. Its closest commercially available structural analogs differ at either the N3 substituent (allyl, CAS 878989-84-5; phenyl, CAS 497082-36-7) or the acetamide aryl group (m-tolyl, CAS 923139-48-4) . The 3-benzyl-2,4-dioxothiazolidin-5-ylidene substructure has independently demonstrated promising cytotoxic activity in hybrid molecules, with select derivatives achieving IC50 values of 0.604–0.665 μM against MCF-7 breast cancer cells [2]. No peer-reviewed primary research article has been identified that directly characterizes this specific compound.

Why Generic Substitution Fails for 2-(3-Benzyl-2,4-dioxothiazolidin-5-yl)-N-(naphthalen-1-yl)acetamide (CAS 923108-03-6)


Within the 2,4-dioxothiazolidine-5-acetamide chemotype, biological activity is exquisitely sensitive to both the N3 substituent and the C5 acetamide aryl group. The Zimenkovskii et al. (2006) study demonstrated that anti-staphylococcal activity is maximized specifically by N-[5-(R-benzyl)thiazol-2-yl]-2-(2,4-dioxothiazolidin-5-yl)acetamides, indicating that benzyl substitution at the thiazolidine nitrogen is a key structural determinant [1]. Separately, the naphthalen-1-yl moiety confers distinct DNA intercalation potential and enhanced π-stacking capacity compared to smaller aryl groups such as m-tolyl or phenyl, as documented in thiazole-naphthalene hybrid anticancer agents [2]. Interchanging the N3-benzyl group with allyl (CAS 878989-84-5) removes the aromatic π-stacking surface; replacing the naphthalen-1-yl group with m-tolyl (CAS 923139-48-4) eliminates the extended planar aromatic system critical for DNA-target interactions [3]. These structural differences preclude simple generic substitution without altering the compound's intended research application profile.

Quantitative Differentiation Evidence for 2-(3-Benzyl-2,4-dioxothiazolidin-5-yl)-N-(naphthalen-1-yl)acetamide (CAS 923108-03-6)


N3-Benzyl vs. N3-Allyl Substitution: Structural Rationale for Enhanced Target Binding via π-Stacking

The N3-benzyl substituent in the target compound provides an aromatic phenyl ring capable of participating in π-π stacking interactions and CH-π interactions with hydrophobic protein pockets. In contrast, the closest N3-substituted analog, 2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-(naphthalen-1-yl)acetamide (CAS 878989-84-5), bears an allyl group that lacks aromaticity. In the broader rhodanine class, benzyl substitution at N3 has been shown to enhance glucose uptake activity and PPARγ binding compared to unsubstituted or alkyl-substituted variants [1]. The benzyl group in the target compound is expected to increase lipophilicity (estimated clogP increase of approximately 0.7–1.0 log units vs. allyl) based on fragment-based calculation methods, thereby enhancing membrane permeability for intracellular target engagement .

Structure-Activity Relationship Thiazolidinedione Pi-Stacking

Naphthalen-1-yl vs. m-Tolyl Acetamide: Enhanced DNA Intercalation and Molar Refractivity

The N-(naphthalen-1-yl)acetamide terminus of the target compound features an extended planar aromatic system (naphthalene, 10 π-electrons) compared to the closest C5-variant analog, 2-(3-benzyl-2,4-dioxothiazolidin-5-yl)-N-(m-tolyl)acetamide (CAS 923139-48-4), which bears a mono-substituted phenyl ring (6 π-electrons). Naphthalene-containing thiazolidinedione derivatives have been documented to exhibit DNA intercalation properties [1]. In a directly relevant study, N-(5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-(naphthalen-1-yl)acetamide derivatives demonstrated α-glucosidase inhibitory activity with IC50 values as low as 7.5 ± 0.5 μM, substantially better than the reference drug voglibose (IC50 = 355.8 ± 3.5 μM), confirming that the naphthalen-1-yl acetamide substructure confers measurable biological activity [2]. The naphthalene system increases molar refractivity (estimated CMR ~68 vs. ~53 for m-tolyl) and polarizable surface area, facilitating stronger van der Waals contacts with hydrophobic binding pockets.

DNA Intercalation Anticancer Molar Refractivity

Class-Level Cytotoxic Activity: 3-Benzyl-2,4-dioxothiazolidin-5-ylidene Scaffold Against MCF-7 Breast Cancer Cells

The 3-benzyl-2,4-dioxothiazolidin-5-ylidene substructure, which constitutes the core of the target compound, has been independently validated in a series of hybrid (Z)-2-(3-(4-((3-benzyl-2,4-dioxothiazolidin-5-ylidene)methyl)-1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-arylacetamide derivatives (11a–n). In this study, compound 11d exhibited an IC50 of 0.604 μM and compound 11n an IC50 of 0.665 μM against the MCF-7 human breast cancer cell line, compared to the reference drug cisplatin [1]. While the target compound differs in its C5 substitution pattern (direct acetamide linkage rather than ylidene-pyrazole-phenoxy-acetamide), the shared 3-benzyl-2,4-dioxothiazolidin pharmacophore suggests that the core scaffold is intrinsically capable of sub-micromolar cytotoxicity. Direct experimental data for the target compound itself are not currently available in the peer-reviewed literature.

Cytotoxicity Breast Cancer MCF-7

Class-Level Antimicrobial Activity: Anti-Staphylococcal Potency of 3-Substituted 2,4-Dioxothiazolidine-5-acetamides

Zimenkovskii et al. (2006) systematically evaluated the antimicrobial activity of 2,4-dioxothiazolidine-5-acetic acid amides and their 3-substituted analogs. The study established that maximum anti-staphylococcal activity was exhibited specifically by N-[5-(R-benzyl)thiazol-2-yl]-2-(2,4-dioxothiazolidin-5-yl)acetamides, highlighting the critical role of the benzyl substituent in achieving antimicrobial potency [1]. In a related study, (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione and rhodanine moieties demonstrated antibacterial activity primarily against Gram-positive strains, with the most active compounds achieving MIC values of 3.91 mg/L—comparable to or exceeding the activity of reference drugs oxacillin and cefuroxime [2]. While the target compound has not been individually tested, its structural features (3-benzyl substitution on the dioxothiazolidine core, acetamide linkage) align with the structural determinants associated with maximal anti-staphylococcal activity in this compound class.

Antimicrobial Anti-Staphylococcal MIC

PPARγ Agonist Potential: Rhodanine-Benzyl Derivatives vs. Rosiglitazone

Rhodanine (2-thioxothiazolidin-4-one), the 2-thioxo analog of the target compound's 2,4-dioxothiazolidine core, has been identified as a scaffold for PPARγ agonist development. Specific rhodanine derivatives with benzyl substitution at N3 have demonstrated PPARγ binding with IC50 values of 876 and 1319 nM, representing 3–6 fold higher potency than rosiglitazone (a clinically used thiazolidinedione PPARγ agonist) [1]. Furthermore, thiazolidine-2,4-dione derivatives with naphthalen-1-ylmethylene substitution at C5 exhibited superior PPARγ docking scores (-31.66 kJ/mol) compared to rosiglitazone (-19.89 kJ/mol) and demonstrated better blood glucose-lowering activity in alloxan-induced diabetic rat models [2]. The target compound combines the N3-benzyl substitution associated with enhanced PPARγ affinity and the naphthalen-1-yl moiety associated with improved docking scores, suggesting synergistic potential for PPARγ-targeted research applications.

PPARγ Antidiabetic Rhodanine

Synthetic Accessibility Advantage: Simplified Structure vs. Hybrid 3-Benzyl-2,4-dioxothiazolidin-5-ylidene Derivatives

The target compound features a direct acetamide linkage between the 2,4-dioxothiazolidine C5 position and the naphthalen-1-ylamine, representing a structurally simplified architecture compared to the multi-step hybrid series exemplified by the (Z)-2-(3-(4-((3-benzyl-2,4-dioxothiazolidin-5-ylidene)methyl)-1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-arylacetamide derivatives that required 4 synthetic steps to assemble the key intermediate alone [1]. The target compound's synthesis can be accomplished via a convergent route: formation of the 3-benzyl-2,4-dioxothiazolidine ring followed by coupling with naphthalen-1-yl acetamide, typically using EDCI/HOBt-mediated amide bond formation . This reduced synthetic complexity translates to fewer step-yield losses, lower procurement costs for gram-scale quantities, and more reproducible batch-to-batch purity profiles compared to the extended hybrid series, making it the preferred entry point for SAR exploration around the 3-benzyl-2,4-dioxothiazolidine core.

Synthetic Accessibility Lead Optimization Procurement

Prioritized Research Application Scenarios for 2-(3-Benzyl-2,4-dioxothiazolidin-5-yl)-N-(naphthalen-1-yl)acetamide (CAS 923108-03-6)


Anticancer Hit Identification: MCF-7 Breast Cancer Cytotoxicity Screening

The validated sub-micromolar cytotoxicity of the 3-benzyl-2,4-dioxothiazolidin-5-ylidene scaffold (IC50 = 0.604–0.665 μM in hybrid molecules) establishes a strong rationale for screening the target compound against MCF-7 and other breast cancer cell lines [1]. As a structurally simplified analog, the target compound serves as an ideal starting point for establishing baseline SAR: researchers can systematically vary the N3 substituent (comparing benzyl vs. allyl vs. phenyl analogs) and the C5 acetamide aryl group (comparing naphthalen-1-yl vs. m-tolyl vs. phenyl) to deconvolute the contribution of each structural feature to cytotoxic potency. The naphthalen-1-yl moiety additionally provides a fluorescent handle for cellular uptake and subcellular localization studies, facilitating mechanistic investigations into DNA intercalation or tubulin polymerization inhibition [2].

Antimicrobial Lead Development: Anti-Staphylococcal Screening Panel

The Zimenkovskii et al. (2006) finding that maximum anti-staphylococcal activity is associated with benzyl-substituted 2,4-dioxothiazolidine-5-acetamides positions the target compound as a high-priority candidate for antimicrobial screening against Staphylococcus aureus, including methicillin-resistant strains (MRSA) [1]. The class-level MIC benchmark of 3.91 mg/L for closely related derivatives provides a quantitative threshold against which the target compound's activity can be measured. Procurement of the compound alongside its N3-allyl and N3-phenyl analogs (CAS 878989-84-5 and CAS 497082-36-7) enables a direct head-to-head comparison to confirm whether the N3-benzyl group confers the predicted activity advantage in a standardized broth microdilution assay [2].

PPARγ-Focused Antidiabetic Drug Discovery: Docking and In Vitro Validation

The convergent structural evidence—N3-benzyl substitution enhancing PPARγ affinity in rhodanine derivatives (IC50 = 876–1319 nM, 3–6× rosiglitazone) and naphthalen-1-yl substitution improving PPARγ docking scores (-31.66 vs. -19.89 kJ/mol for rosiglitazone)—supports prioritizing the target compound for PPARγ molecular docking studies and subsequent in vitro transcriptional activation assays [1]. The compound's dual incorporation of both favorable structural features makes it a logical candidate for evaluating whether the benzyl and naphthalen-1-yl effects are additive or synergistic in PPARγ engagement. Procurement alongside rosiglitazone as a reference standard enables direct comparative dose-response analysis in PPARγ luciferase reporter gene assays [2].

Chemical Biology Tool Compound: Naphthalene-Based Fluorescent Probe Development

The naphthalen-1-yl chromophore in the target compound provides intrinsic fluorescence properties (typical excitation ~280–320 nm, emission ~360–400 nm for naphthalene derivatives) that can be exploited for cellular imaging, binding studies, and subcellular localization without requiring additional fluorophore conjugation [1]. This feature is absent in the m-tolyl analog (CAS 923139-48-4). The target compound can serve as a fluorescent probe for studying the subcellular distribution of 2,4-dioxothiazolidine-based bioactive molecules, enabling real-time tracking of compound uptake, intracellular compartmentalization, and target engagement in live-cell imaging experiments [2].

Quote Request

Request a Quote for 2-(3-benzyl-2,4-dioxothiazolidin-5-yl)-N-(naphthalen-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.